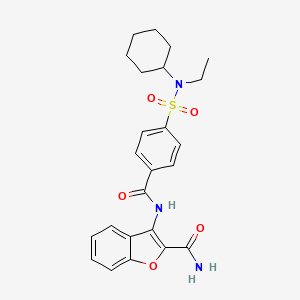

3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The benzofuran core is present in many biologically active natural products and is a popular scaffold when designing drugs .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For example, Pd catalysis can be used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Physical And Chemical Properties Analysis

The chemical formula of a similar compound, N-Cyclohexyl Methylone, is C16H21NO3 with a molecular weight of 275.3 . The exact physical and chemical properties of “3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide” are not available in the current resources.Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

This study explores the synthesis of new antibiotic and antibacterial drugs through the creation of pyrimidinone derivatives, which were tested for their efficacy against Gram-positive and Gram-negative bacteria. The emphasis on developing novel antibiotic compounds showcases the potential medical applications of such chemical structures (Ahmed, 2007).

Synthesis and Biological Evaluation of New Pyrazole- and Tetrazole-related C-nucleosides

Research on pyrazole and tetrazole C-nucleosides with modified sugar moieties highlights their moderate inhibitors of tumor cell lines, showcasing their potential in cancer therapy applications. Specific compounds demonstrated selective cytotoxic activity, indicating the possibility of targeted cancer treatments (Popsavin et al., 2002).

Synthesis and Biological Evaluation of New Benzofuran Carboxamide Derivatives

This research focused on synthesizing benzofuran carboxamide derivatives for evaluating their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The study contributes to the search for new bioactive chemical entities with potential therapeutic applications (Lavanya, Sribalan, & Padmini, 2017).

Synthesis of Highly Functionalized Benzofuran-2-carboxamides

This study demonstrates a two-step synthesis process for creating highly functionalized benzofuran-2-carboxamides, highlighting the diversity-oriented approach in drug discovery. The methodology provides a basis for the development of novel compounds with potential pharmacological activities (Han, Wu, & Dai, 2014).

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel benzofuran derivatives with enhanced biological activities and developing efficient synthetic methodologies for these compounds .

properties

IUPAC Name |

3-[[4-[cyclohexyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-2-27(17-8-4-3-5-9-17)33(30,31)18-14-12-16(13-15-18)24(29)26-21-19-10-6-7-11-20(19)32-22(21)23(25)28/h6-7,10-15,17H,2-5,8-9H2,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHVGAASHZAJBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)

![(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid](/img/structure/B2694392.png)

![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2694398.png)

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)